[4-(difluoromethoxy)-3-methoxyphenyl](2,3-dihydro-1H-indol-1-yl)methanone
Overview
Description
[4-(difluoromethoxy)-3-methoxyphenyl](2,3-dihydro-1H-indol-1-yl)methanone is a useful research compound. Its molecular formula is C17H15F2NO3 and its molecular weight is 319.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(difluoromethoxy)-3-methoxybenzoyl]indoline is 319.10199966 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 1-[4-(difluoromethoxy)-3-methoxybenzoyl]indoline is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
1-[4-(difluoromethoxy)-3-methoxybenzoyl]indoline interacts with the TGF-β1 pathway, specifically inhibiting the epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increases the expression of E-cadherin . It also significantly reduces Smad2/3 phosphorylation levels .
Biochemical Pathways
The TGF-β1 pathway is the primary biochemical pathway affected by 1-[4-(difluoromethoxy)-3-methoxybenzoyl]indoline . TGF-β1 induces the phosphorylation of Smad2/3 protein, which forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
1-[4-(difluoromethoxy)-3-methoxybenzoyl]indoline attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Properties
IUPAC Name |
[4-(difluoromethoxy)-3-methoxyphenyl]-(2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-22-15-10-12(6-7-14(15)23-17(18)19)16(21)20-9-8-11-4-2-3-5-13(11)20/h2-7,10,17H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAUIMXRTRXBFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C32)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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